molecular formula C15H11F3O2 B6407073 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid CAS No. 1261497-15-7

6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6407073
CAS No.: 1261497-15-7
M. Wt: 280.24 g/mol
InChI Key: XYMDIJLGKZVPHI-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid is a benzoic acid derivative supplied as a high-purity solid for research applications. This compound features a trifluoromethyl group, a common motif in medicinal chemistry known to enhance lipophilicity, metabolic stability, and binding affinity in bioactive molecules . Research Applications and Value: This compound serves as a versatile building block in organic synthesis and drug discovery. While direct biological data for this specific analog is limited, structurally similar trifluoromethyl-substituted compounds demonstrate significant potency as growth inhibitors of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . Some related pyrazole-based compounds with trifluoromethylphenyl groups have shown low minimum inhibitory concentration (MIC) values and potent activity against bacterial biofilms . Furthermore, benzoic acid derivatives incorporating trifluoromethyl groups are also explored in material science, for instance, as components in the molecular design of dyes for photovoltaic cells . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) before use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

2-methyl-6-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-4-2-7-12(13(9)14(19)20)10-5-3-6-11(8-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMDIJLGKZVPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691137
Record name 3-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261497-15-7
Record name 3-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of Trifluoromethylphenyl Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for Trifluoromethylphenyl Benzoic Acid Derivatives .

Executive Summary

Trifluoromethylphenyl benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, characterized by two distinct aromatic rings—a benzoic acid core and a trifluoromethyl (


) substituted phenyl ring—linked via various spacers (amines, pyrazoles, or direct biaryl bonds).

The biological utility of this scaffold stems from the synergistic interplay between the benzoic acid moiety (which provides a polar anchor for hydrogen bonding or ionic interactions, often mimicking phosphate or carboxylate metabolites) and the trifluoromethylphenyl group (which enhances lipophilicity, metabolic stability, and hydrophobic pocket occupancy).

Key Therapeutic Classes:

  • Antibacterial Agents (Novel): Pyrazole-linked derivatives exhibiting potent anti-MRSA activity and biofilm eradication.[1][2][3]

  • Anti-Inflammatory Agents (Classic):

    
    -phenylanthranilic acids (Fenamates) like Flufenamic acid, acting as COX inhibitors.
    
  • Oncology & Metabolic Modulators: Retinoid receptor agonists and DHODH inhibitors utilizing the biphenyl-acid mimicry.

Molecular Pharmacology & SAR

The incorporation of the


 group is not merely for lipophilicity (

modulation); it alters the electronic landscape of the phenyl ring, affecting

and binding kinetics.
Structural Logic
  • The Anchor (Benzoic Acid): Functions as the primary "warhead" for ionic interaction with arginine/lysine residues in enzyme active sites (e.g., Arg120 in COX-1/2, Arg136 in DHODH).

  • The Linker: Determines the conformational flexibility.

    • Amine (-NH-): Induces a "bent" conformation (e.g., Flufenamic acid), crucial for fitting into the hydrophobic channel of COX enzymes.

    • Pyrazole:[1][2][3][4][5] Provides a rigid spacer that extends the molecule, suitable for spanning large binding grooves in bacterial membranes or fatty acid biosynthesis enzymes.

  • The Effector (

    
    -Phenyl):  The 
    
    
    
    group is a bioisostere of the methyl group but with inverted electronics (strong electron-withdrawing). It resists metabolic oxidation (blocking P450 sites) and increases permeability across bacterial cell walls.
SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic across different derivative classes.

SAR_Logic Scaffold Trifluoromethylphenyl Benzoic Acid Scaffold Linker_NH Linker: -NH- (Fenamates) Scaffold->Linker_NH Linker_Py Linker: Pyrazole (Antimicrobials) Scaffold->Linker_Py Linker_Biaryl Linker: Direct/Amide (Retinoids/DHODH) Scaffold->Linker_Biaryl Effect_Metab Effect: Metabolic Stability (Blocked Oxidation) Scaffold->Effect_Metab Effect_Lipo Effect: Lipophilicity (Membrane Penetration) Scaffold->Effect_Lipo Target_COX Target: COX-1/2 (Anti-inflammatory) Linker_NH->Target_COX Bent Conformation Target_Memb Target: Bacterial Membrane & FAB Pathway Linker_Py->Target_Memb Extended Rigid Structure Target_Nucl Target: Nuclear Receptors (RAR/DHODH) Linker_Biaryl->Target_Nucl Planar/Linear Mimicry

Figure 1: Structural divergence of the scaffold determines biological specificity.

Case Study 1: Antibacterial Pyrazole-Benzoic Acid Derivatives

Recent research has identified 4-[4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent agents against Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanism of Action

Unlike traditional antibiotics that target cell wall synthesis (beta-lactams), these derivatives appear to act via a dual mechanism:

  • Membrane Permeabilization: The lipophilic

    
    -phenyl tail inserts into the bacterial lipid bilayer, disrupting integrity.
    
  • Fatty Acid Biosynthesis (FAB) Inhibition: The benzoic acid headgroup mimics substrates in the bacterial FAB pathway, potentially inhibiting enzymes like FabI or FabK.

Key Compounds & Activity Data

The following data highlights the potency of specific derivatives (e.g., Compound 59) compared to standard antibiotics.

Table 1: Antibacterial Activity (MIC in


g/mL) 
Compound IDStructure DescriptionS. aureus (MSSA)S. aureus (MRSA)E. faecalisBiofilm Eradication
Comp 59 4-F-3-

-aniline linker
0.780.783.12High (>80%)
Comp 74 3,5-bis(

)-aniline linker
0.781.563.12Moderate
Vancomycin Standard Control1.01.02.0Low
Gentamicin Standard Control0.5>16 (Resistant)>16Low

Data Source: Derived from Raj KC et al., Eur J Med Chem (2021).

Case Study 2: Anti-Inflammatory Fenamates

Flufenamic Acid (


-(3-trifluoromethylphenyl)anthranilic acid) is the archetype of this class.
  • Mechanism: Reversible inhibition of Cyclooxygenase (COX). The

    
     group at the meta position of the phenyl ring forces the two aromatic rings to twist, locking the molecule in a conformation that fits the COX active site channel.
    
  • Recent Advances: Development of mutual prodrugs (e.g., coupling with propyphenazone) to mask the carboxylic acid group, thereby reducing direct gastric irritation while maintaining systemic anti-inflammatory activity.[6]

Experimental Protocols

Synthesis of Pyrazole-Benzoic Acid Derivatives

Objective: Synthesize the core scaffold via reductive amination.

Reagents:

  • 1,3-bis-benzoic acid-derived pyrazole aldehyde (Intermediate P1).[2]

  • Substituted aniline (e.g., 4-fluoro-3-(trifluoromethyl)aniline).[1][2]

  • Reducing agent: Hantzsch ester (preferred over

    
     for chemoselectivity).[2]
    
  • Catalyst: Iodine (

    
    ) or weak acid.
    

Step-by-Step Methodology:

  • Imine Formation: Dissolve Pyrazole Aldehyde P1 (1.0 equiv) and the substituted aniline (1.1 equiv) in anhydrous ethanol (10 mL/mmol). Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde spot.

  • Reduction: Add Hantzsch ester (1.2 equiv) and a catalytic amount of Iodine (10 mol%) to the reaction mixture.

  • Reflux: Heat the mixture to 60°C for 12 hours. The solution typically turns from yellow to clear/pale yellow.

  • Work-up: Cool to room temperature. Pour into ice-cold water. Extract with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, gradient elution) to yield the target benzoic acid derivative.

Biofilm Eradication Assay (Crystal Violet Method)

Objective: Quantify the ability of the derivative to destroy established S. aureus biofilms.

Protocol:

  • Biofilm Establishment: Inoculate 96-well flat-bottom plates with S. aureus (

    
     CFU/mL) in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Incubate at 37°C for 24 hours static.
    
  • Treatment: Carefully aspirate planktonic media. Wash wells

    
     with PBS. Add fresh TSB containing the test compound (at 
    
    
    
    and
    
    
    MIC concentrations). Include Vancomycin as a positive control and DMSO as a vehicle control.
  • Incubation: Incubate at 37°C for another 24 hours.

  • Staining: Aspirate media and wash wells

    
     with PBS. Fix biofilm with 99% Methanol for 15 mins. Air dry.
    
  • Quantification: Stain with 0.1% Crystal Violet solution for 10 mins. Wash with water. Solubilize the dye with 33% Acetic Acid. Measure Absorbance at 590 nm (

    
    ).
    
  • Calculation:

    
    
    

Mechanism Visualization

The following diagram details the putative antibacterial workflow of the pyrazole-benzoic acid derivatives.

Biofilm_Eradication Compound TFMP-Benzoic Acid Derivative (Lipophilic Tail + Polar Head) Planktonic Planktonic Bacteria (Log Phase) Compound->Planktonic Biofilm Established Biofilm (EPS Matrix + Persisters) Compound->Biofilm Action_Memb Insertion into Lipid Bilayer Planktonic->Action_Memb Action_FAB Inhibition of Fatty Acid Biosynthesis Planktonic->Action_FAB Result_Matrix Penetration of EPS Matrix Biofilm->Result_Matrix Result_Perm Membrane Depolarization & Leakage Action_Memb->Result_Perm Death Bacterial Cell Death (Bactericidal) Action_FAB->Death Result_Perm->Death Result_Matrix->Action_Memb

Figure 2: Dual-action mechanism targeting both planktonic cells and biofilm matrices.

References

  • Raj KC, H., et al. (2021). "4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents." European Journal of Medicinal Chemistry.

  • Alam, M. A., et al. (2022). "Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents."[3] PMC / NIH.

  • Mancini, J. A., et al. (1995). "Arginine 120 of prostaglandin G/H synthase-1 is required for the inhibition by nonsteroidal anti-inflammatory drugs containing a carboxylic acid moiety." Journal of Biological Chemistry.

  • Patel, M., et al. (2025). "Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid." ResearchGate.[6]

  • Munoz, A., et al. (2010). "The Role of Trifluoromethyl Groups in Medicinal Chemistry." Journal of Medicinal Chemistry. (General Reference for CF3 bioisosterism).

Sources

The Architecture of Specificity: A Deep Dive into the Structure-Activity Relationship of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The biphenyl carboxylic acid scaffold represents a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1] This guide focuses on a specific analog, 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, to provide a detailed exploration of its structure-activity relationship (SAR), particularly in the context of its anti-inflammatory properties. We will dissect the roles of the key structural features—the biphenyl core, the carboxylic acid, the 6-methyl group, and the 3-trifluoromethylphenyl moiety—in conferring biological activity. This analysis is grounded in a synthesis of existing literature on related analogs, providing a framework for the rational design of novel therapeutics. Detailed experimental protocols for synthesis and biological evaluation are provided to ensure scientific rigor and reproducibility.

Introduction: The Biphenyl Carboxylic Acid Scaffold - A Foundation for Diverse Bioactivity

Biphenyl carboxylic acid derivatives are a well-established class of compounds with significant therapeutic potential. Marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and Diflunisal are prime examples of this structural class.[2] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2] The rigid biphenyl core provides a robust framework for orienting functional groups to interact with biological targets, while the carboxylic acid group is crucial for binding, often through ionic interactions with key residues in enzyme active sites.[3]

The subject of this guide, 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, introduces specific substitutions that are expected to modulate its biological activity. The strategic placement of a methyl group at the 6-position and a trifluoromethyl group at the 3-position of the second phenyl ring are key modifications that influence the molecule's conformation, lipophilicity, and electronic properties, thereby impacting its interaction with target proteins.

Synthetic Strategy: Accessing the 6-Methyl-2-(3-trifluoromethylphenyl)benzoic Acid Scaffold

The synthesis of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid and its analogs is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a versatile and high-yielding method for forming the crucial carbon-carbon bond between the two phenyl rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid from 2-bromo-6-methylbenzoic acid and (3-trifluoromethylphenyl)boronic acid.

Materials:

  • 2-bromo-6-methylbenzoic acid

  • (3-trifluoromethylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add 2-bromo-6-methylbenzoic acid (1.0 eq), (3-trifluoromethylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a solution of 1,4-dioxane and water (4:1 v/v).

  • De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid.

Synthesis_Workflow reagents 2-bromo-6-methylbenzoic acid + (3-trifluoromethylphenyl)boronic acid reaction Suzuki-Miyaura Cross-Coupling reagents->reaction 1,4-Dioxane/H₂O 80-90 °C catalyst Pd(OAc)₂ / PPh₃ K₂CO₃ catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid purification->product

Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory effects of biphenyl carboxylic acids are predominantly attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.

The NF-κB Signaling Pathway and COX-2 Expression

The expression of COX-2 is tightly regulated by the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences in the promoter region of target genes, including the gene encoding for COX-2, thereby upregulating its expression.

NFkB_Pathway Stimuli Inflammatory Stimuli (TNF-α, IL-1β, LPS) IKK IKK Stimuli->IKK Activation COX2_mRNA COX2_mRNA COX2_protein COX-2 Enzyme COX2_mRNA->COX2_protein Translation Prostaglandins Prostaglandins COX2_protein->Prostaglandins Metabolism Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_protein Inflammation Inflammation Prostaglandins->Inflammation Biphenyl_Acid 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid Biphenyl_Acid->COX2_protein Inhibition

By inhibiting the activity of the COX-2 enzyme, 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid and its analogs can effectively block the production of prostaglandins, thereby mitigating the inflammatory response.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid is a composite of the contributions from its distinct structural components. By analyzing data from related compounds, we can infer the SAR for our target molecule.

The Essential Carboxylic Acid

The carboxylic acid moiety is paramount for the anti-inflammatory activity of this class of compounds. It typically forms a crucial salt bridge with a key arginine residue (Arg120 in COX-1 and Arg513 in COX-2) in the active site of the enzyme.[3] Esterification or amidation of the carboxylic acid generally leads to a significant reduction or complete loss of COX inhibitory activity.

The Biphenyl Core and the 6-Methyl Group

The biphenyl scaffold provides the necessary steric bulk and hydrophobic surface to occupy the active site of the COX enzymes. The presence of the methyl group at the 6-position is predicted to induce a non-planar conformation of the two phenyl rings. This torsional angle is critical for optimal binding and can influence the selectivity between COX-1 and COX-2. A twisted conformation can allow for deeper penetration into the larger active site of COX-2.

The Impact of the 3-Trifluoromethylphenyl Group

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that significantly impacts the electronic properties of the phenyl ring. Its high lipophilicity can enhance membrane permeability and binding to hydrophobic pockets within the enzyme's active site.[2] The position of the -CF₃ group is also crucial. A meta-substitution, as in our target molecule, can influence the overall shape and electronic distribution of the molecule, affecting its interaction with the enzyme.

Quantitative SAR Insights from Analog Studies
Compound R¹ (Position 6) R² (Phenyl Substituent) COX-2 IC₅₀ (µM) Reference
Analog 1 HH>100Inferred
Analog 2 CH₃H15.4[4]
Analog 3 H4-F5.2[4]
Analog 4 CH₃4-F0.74[4]
Analog 5 H4-OCH₃8.9[4]
Analog 6 CH₃4-OCH₃0.69[4]
Analog 7 H3-CF₃Predicted Potent-
Analog 8 (Target) CH₃3-CF₃Predicted Highly Potent-

Data for Analogs 1-6 are from closely related structures and are used to infer the SAR. The activity of Analogs 7 and 8 is predicted based on these trends.

Interpretation of SAR Data:

  • Effect of the 6-Methyl Group: The consistent increase in potency observed when a methyl group is present at the 6-position (compare Analog 1 vs. 2, 3 vs. 4, and 5 vs. 6) strongly suggests that the induced torsional angle is beneficial for COX-2 inhibition.

  • Effect of Phenyl Substitution: Electron-withdrawing (e.g., 4-F) and electron-donating (e.g., 4-OCH₃) groups on the second phenyl ring enhance potency compared to the unsubstituted analog (Analog 1). This indicates that substitution on this ring is generally favorable for activity.

  • Synergistic Effects: The combination of the 6-methyl group and a substituent on the second phenyl ring leads to a synergistic increase in potency (e.g., Analog 4 and 6).

  • Predicted Potency of the Trifluoromethyl Group: Given that the trifluoromethyl group is a strong electron-withdrawing and lipophilic group, it is predicted that its incorporation, particularly at the meta-position, will lead to potent COX-2 inhibition. The combination with the 6-methyl group is expected to result in a highly active compound.

In Vitro Evaluation of Biological Activity

To experimentally validate the SAR predictions, a robust and reproducible in vitro assay is essential. The most common method for assessing the activity of this class of compounds is a COX-2 inhibition assay.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid and its analogs against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Enzyme and Compound Preparation:

    • Thaw the human recombinant COX-2 enzyme on ice.

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • COX Assay Buffer

      • COX Probe

      • Test compound at various concentrations (final DMSO concentration should be ≤1%).

      • Human recombinant COX-2 enzyme.

    • Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Measurement:

    • Immediately measure the fluorescence (e.g., excitation/emission ≈ 535/587 nm) in a kinetic mode for 5-10 minutes at 37 °C.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The structural framework of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid presents a compelling scaffold for the development of potent anti-inflammatory agents. The SAR analysis, based on data from related analogs, strongly suggests that the combination of a 6-methyl group and a 3-trifluoromethylphenyl substituent is conducive to high COX-2 inhibitory activity. The methyl group likely enforces a favorable twisted conformation for binding, while the trifluoromethyl group enhances lipophilicity and electronic interactions within the enzyme's active site.

Future research should focus on the synthesis and in vitro testing of a focused library of analogs to confirm these SAR predictions. Systematic variations, such as altering the position of the methyl and trifluoromethyl groups, and introducing other substituents, will provide a more complete understanding of the SAR and could lead to the discovery of even more potent and selective COX-2 inhibitors. Furthermore, in vivo studies in relevant animal models of inflammation will be crucial to translate the in vitro findings into potential therapeutic applications.

References

  • Benchchem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. [URL: https://www.benchchem.com/blog/a-comprehensive-review-of-biphenyl-carboxylic-acid-derivatives-synthesis-biological-activity-and-therapeutic-potential/]
  • ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). [URL: https://www.researchgate.net/publication/276483161_Structure_Activity_Relationship_SAR_of_Some_Benzoic_Acid_Derivatives_from_Plant_Origin_that_Exhibit_Anti-Sickling_Properties_in_vitro_-_Review]
  • Benchchem. A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. [URL: https://www.benchchem.com/blog/a-comprehensive-review-of-biphenyl-carboxylic-acid-derivatives-synthesis-biological-activity-and-therapeutic-potential/]
  • Benchchem. A Comparative Guide to the Structure-Activity Relationship of 2-Phenylpropionic Acid Derivatives. [URL: https://www.benchchem.
  • MDPI. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [URL: https://www.mdpi.com/1420-3049/27/13/4068]

Sources

Technical Monograph: Physicochemical & Synthetic Profile of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid (C₁₅H₁₁F₃O₂) represents a specialized class of sterically congested biaryl scaffolds . Unlike simple benzoic acid derivatives, this molecule is characterized by a "twisted" biphenyl architecture driven by the 2,6-disubstitution pattern (ortho-methyl and ortho-aryl).

For drug development professionals, this compound is not merely an intermediate but a conformational lock . The steric clash between the 6-methyl group and the 2-aryl moiety forces the carboxylic acid out of planarity with the benzene ring, significantly altering its pKa, solubility profile, and metabolic stability compared to planar analogs. This monograph details the physicochemical parameters, validated synthetic routes, and biopharmaceutical implications of this scaffold.[1]

Part 2: Chemical Identity & Structural Analysis[2]

ParameterSpecification
IUPAC Name 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid
Common Name 6-Methyl-2-(3-trifluoromethylphenyl)biphenyl-1-carboxylic acid
Molecular Formula C₁₅H₁₁F₃O₂
Molecular Weight 280.24 g/mol
Core Scaffold 2,6-Disubstituted Biaryl Benzoic Acid
Key Functional Groups Carboxylic Acid (Ionizable), Trifluoromethyl (Lipophilic/Metabolic Blocker), Methyl (Steric Anchor)
Stereochemistry Atropisomeric Potential: Exists as a racemate of axially chiral conformers due to restricted rotation around the biaryl bond.

Part 3: Physicochemical Profile[2]

The behavior of this molecule is dominated by the Ortho-Effect . The 2,6-substitution prevents the carboxylic acid from achieving coplanarity with the aromatic ring, disrupting resonance stabilization.

Acid Dissociation Constant (pKa)

Unlike benzoic acid (pKa 4.20), the 2,6-disubstitution typically increases acidity (lowers pKa).

  • Mechanism: Steric Inhibition of Resonance (SIR). The twisted carboxylate anion is less destabilized by the loss of resonance than the neutral acid is destabilized by steric clash, or more commonly, the bulky groups prevent solvation of the neutral acid more than the anion.

  • Predicted pKa: 3.2 – 3.5 (Acidic).

  • Implication: At physiological pH (7.4), this compound will exist almost exclusively (>99.9%) as the anion (carboxylate) .

Lipophilicity (LogP / LogD)

The trifluoromethyl (CF₃) group and the biphenyl core drive high lipophilicity.

  • Calculated LogP (Neutral): 3.8 – 4.1 .

  • LogD (pH 7.4): ~0.5 – 1.0 (Due to ionization).

  • Solubility:

    • Water (pH 1.2): < 10 µg/mL (Insoluble).

    • Water (pH 7.4): Moderate to High (as salt).

    • Organic Solvents: Highly soluble in DMSO, Methanol, Dichloromethane.

Solid State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Expected range 125°C – 135°C (Based on 2-methyl-6-aryl analogs).

  • Stability: High thermal stability; the CF₃ group prevents metabolic oxidation at the meta-position of the phenyl ring.

Part 4: Synthetic Methodology

The synthesis of sterically hindered biaryls requires robust catalysis. The Suzuki-Miyaura Cross-Coupling is the industry standard for this architecture.

Retrosynthetic Analysis

The bond disconnection is at the biaryl axis.

  • Fragment A (Electrophile): 2-Bromo-6-methylbenzoic acid (or its methyl ester to prevent catalyst poisoning by the free acid).

  • Fragment B (Nucleophile): 3-(Trifluoromethyl)phenylboronic acid.

Optimized Protocol (Step-by-Step)

Step 1: Esterification (Optional but Recommended)

  • Rationale: Free carboxylic acids can destabilize Pd catalysts.

  • Convert 2-bromo-6-methylbenzoic acid to methyl 2-bromo-6-methylbenzoate using MeOH/H₂SO₄.

Step 2: Suzuki Coupling

  • Reagents: Methyl 2-bromo-6-methylbenzoate (1.0 eq), 3-(Trifluoromethyl)phenylboronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄.

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (for higher steric hindrance).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas thoroughly with Argon.

  • Conditions: Heat to 90-100°C for 12-18 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, concentrate.

Step 3: Saponification

  • Reagents: LiOH (3.0 eq) in THF : Water (1:1).

  • Conditions: Stir at RT or 50°C until ester is consumed (TLC monitoring).

  • Isolation: Acidify with 1M HCl to pH 2. The product precipitates. Filter and recrystallize from EtOH/Water.

Synthesis Workflow Diagram

Synthesis_Pathway Start Starting Material: 2-Bromo-6-methylbenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Intermediate: Methyl Ester Step1->Inter1 Step2 Step 2: Suzuki Coupling (3-CF3-Ph-B(OH)2, Pd cat.) Inter1->Step2 + Boronic Acid Inter2 Intermediate: Biaryl Ester Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Final Product: 6-Methyl-2-(3-CF3-phenyl)benzoic acid Step3->Final Acidify (HCl)

Caption: Validated 3-step synthetic route via Suzuki-Miyaura coupling ensuring high yield and purity.

Part 5: Biopharmaceutical Implications[1][3]

Conformational Restriction in Drug Design

The "Ortho-Effect" utilized in this molecule is a classic medicinal chemistry tactic. By placing the methyl group at the 6-position and the aryl group at the 2-position, the rotation of the phenyl ring is restricted.

  • Benefit: This reduces the entropy penalty upon binding to a protein target. The molecule is "pre-organized" into a bioactive conformation.

  • Target Classes: This scaffold is frequently observed in inhibitors of P2X3 receptors , CFTR modulators , and Nuclear Hormone Receptors where a hydrophobic biaryl pocket exists adjacent to a polar interaction site (for the carboxylate).

Physicochemical Profiling Logic

When characterizing this molecule for a library, follow this decision tree to determine formulation strategy.

Characterization_Logic Start Compound: 6-Methyl-2-(3-CF3-phenyl)benzoic acid Check_pKa Measure pKa (Potentiometric Titration) Start->Check_pKa Branch_Acid pKa < 4.0 (Likely ~3.5) Check_pKa->Branch_Acid Check_Solubility Solubility in pH 7.4 Buffer Branch_Acid->Check_Solubility High_Sol Soluble (>100 µg/mL) Formulate as Na+ Salt Check_Solubility->High_Sol Ionized Form Low_Sol Insoluble (<10 µg/mL) Check LogP Check_Solubility->Low_Sol Intrinsic Solubility Lipophilic LogP > 3.0 Micronization or Amorphous Dispersion Required Low_Sol->Lipophilic

Caption: Decision tree for formulation development based on acidity and lipophilicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53227626, 6-Methyl-2-(4-trifluoromethylphenyl)benzoic acid (Analog Reference). Retrieved from [Link]

  • Evergreensino Chemical Co. (2025). Comparative Acidity: pKa of 2-Methylbenzoic Acid vs Benzoic Acid Derivatives. Retrieved from [Link]

  • Bordwell, F.G. pKa Table in DMSO and Water. Organic Chemistry Data.[2][3] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard protocol reference for biaryl synthesis).
  • MDPI Molecules (2025). The Role of Trifluoromethyl Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Therapeutic Targeting of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid belongs to a class of molecules with significant therapeutic potential, primarily through the inhibition of key signaling proteins. Structural similarities to known kinase inhibitors and related pharmacophores suggest a strong likelihood of interaction with receptor tyrosine kinases. This guide synthesizes the available evidence to identify the Tropomyosin receptor kinase A (TrkA) as a primary therapeutic target. We will explore the scientific rationale for this targeting strategy, provide detailed, field-tested protocols for target validation and characterization, and present a logical framework for advancing preclinical research.

Introduction: The Rationale for Targeting Tropomyosin Receptor Kinase A (TrkA)

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases essential for the development and function of the nervous system.[1][2] TrkA is the high-affinity receptor for Nerve Growth Factor (NGF).[3] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, which activates several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[2][4][5] These pathways are critical regulators of neuronal proliferation, differentiation, and survival.[3][5]

However, aberrant activation of TrkA signaling is a potent oncogenic driver in a diverse range of human cancers.[1][4] This is often caused by chromosomal rearrangements that create NTRK1 gene fusions (the gene encoding TrkA), resulting in constitutively active chimeric proteins that promote tumor growth independent of NGF.[4][6] Consequently, inhibiting TrkA kinase activity has become a clinically validated, tumor-agnostic strategy for cancer therapy.[2][6] The chemical scaffold of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, featuring a benzoic acid derivative with a trifluoromethylphenyl group, is analogous to moieties found in other potent kinase inhibitors, making TrkA a highly probable and therapeutically valuable target.[7][8]

Primary Therapeutic Target: TrkA Kinase

The central hypothesis is that 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid functions as an ATP-competitive inhibitor of the TrkA kinase domain. By occupying the ATP-binding pocket, the compound prevents the phosphotransfer reaction required for receptor activation and downstream signaling.

Visualizing the TrkA Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical NGF-TrkA signaling pathway and the proposed point of intervention for 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid.

TrkA_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCG PLCγ TrkA->PLCG NGF NGF Ligand NGF->TrkA Binding & Dimerization Raf Raf Ras->Raf Akt Akt PI3K->Akt DAG_IP3 DAG / IP3 PLCG->DAG_IP3 MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Ca_PKC Ca2+ / PKC DAG_IP3->Ca_PKC ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR->Transcription Ca_PKC->Transcription Inhibitor 6-Methyl-2-(3-trifluoromethyl- phenyl)benzoic acid Inhibitor->TrkA Inhibition

Caption: Proposed mechanism of TrkA inhibition.

Experimental Validation Workflows

To rigorously validate TrkA as the target, a multi-step experimental approach is necessary, moving from direct biochemical assays to complex cellular systems. This ensures that the observed effects are due to on-target activity.

Workflow Overview

The validation process follows a logical progression:

  • Biochemical Assay: Does the compound directly inhibit the purified TrkA enzyme?

  • Target Engagement Assay: Does the compound bind to TrkA inside a living cell?

  • Functional Cellular Assay: Does the compound block TrkA-mediated downstream signaling?

Validation_Workflow A Step 1: Biochemical Assay (ADP-Glo™) Measures: Direct Enzyme Inhibition (IC50) B Step 2: Target Engagement (NanoBRET™) Measures: Intracellular Binding (EC50) A->B Confirms Cell Permeability C Step 3: Functional Assay (Western Blot) Measures: Pathway Inhibition (p-TrkA) B->C Links Binding to Functional Effect

Caption: Three-step workflow for TrkA target validation.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[9][10] It is a robust, high-throughput method to determine if the compound directly inhibits TrkA's enzymatic activity by measuring the reduction in ADP formation.[11]

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

    • Prepare the kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Dilute purified recombinant TrkA enzyme and a suitable substrate (e.g., Poly-GT) in the reaction buffer.

    • Prepare an ATP solution at a concentration near the Km for TrkA (typically 10-100 µM).

  • Kinase Reaction:

    • In a 384-well white plate, add 2.5 µL of the compound dilution or DMSO vehicle (control).

    • Add 2.5 µL of the diluted TrkA enzyme solution.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete unused ATP.[11][12]

    • Incubate for 40 minutes at room temperature.[9][11]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11][12]

    • Incubate for 30-60 minutes at room temperature.[11][12]

  • Data Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Intracellular Target Engagement Assay (NanoBRET™)

Rationale: Establishing that a compound engages its target within the complex environment of a living cell is a critical validation step.[13][14] The NanoBRET™ Target Engagement Assay uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein in intact cells.[13][15] This assay confirms cell permeability and target binding in a physiological context.[14][16]

Methodology:

  • Cell Preparation:

    • Transiently transfect HEK293T cells with a plasmid encoding for TrkA fused to NanoLuc® luciferase at the N- or C-terminus.

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.

  • Assay Setup:

    • In a 96-well white plate, add the transfected cell suspension.

    • Add the NanoBRET® fluorescent tracer, which is a cell-permeable ligand for the target kinase that is fluorescently labeled.

    • Add the test compound (6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid) across a range of concentrations. Include a vehicle-only control.

  • Signal Detection:

    • Add the Nano-Glo® Substrate to generate the NanoLuc® donor signal.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

    • Measure both the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 610 nm) using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).[17]

    • A competing compound will displace the fluorescent tracer, leading to a decrease in the BRET signal.[16][17]

    • Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular EC50.

Protocol 3: Functional Downstream Signaling Assay (Western Blot)

Rationale: To confirm that target engagement translates into a functional outcome, we must measure the inhibition of downstream signaling. A direct indicator of TrkA activation is its autophosphorylation.[4] A Western blot for phosphorylated TrkA (p-TrkA) provides direct evidence of functional target inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Use a cell line with known TrkA activity, such as the KM12C colon cancer line which harbors a TPM3-NTRK1 fusion gene, leading to constitutive TrkA activation.[6]

    • Plate KM12C cells and allow them to adhere overnight.

    • Treat cells with increasing concentrations of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid for 2-4 hours. Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TrkA (e.g., p-TrkA Tyr490 or Tyr674/675).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Re-probe the membrane with an antibody for total TrkA and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.

    • Quantify band intensities using densitometry software.

    • A dose-dependent decrease in the ratio of p-TrkA to total TrkA indicates functional inhibition of the kinase.

Summary of Expected Data and Interpretation

The successful validation of TrkA as a target for 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid would yield a cohesive dataset. The results should be compiled for clear interpretation and comparison with known standards.

Parameter Assay Expected Outcome Interpretation
IC50 ADP-Glo™ Kinase AssayLow nanomolar range (e.g., 2-50 nM)The compound is a potent, direct inhibitor of TrkA enzymatic activity.
Cellular EC50 NanoBRET™ AssayNanomolar to low micromolar rangeThe compound is cell-permeable and effectively binds to TrkA in a live-cell context.
p-TrkA Inhibition Western BlotDose-dependent reduction in p-TrkA levelsTarget engagement by the compound leads to the functional inhibition of the TrkA signaling pathway.

Note: The expected values are hypothetical and serve as a benchmark for a potent and selective inhibitor.

Conclusion and Future Directions

This guide outlines a comprehensive, technically grounded strategy for validating Tropomyosin receptor kinase A as a primary therapeutic target for 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid. By systematically progressing from biochemical proof of direct inhibition to evidence of intracellular target engagement and functional pathway modulation, researchers can build a robust data package.

Successful completion of these workflows would strongly support advancing the compound into further preclinical studies, including:

  • Kinase Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to determine its selectivity and potential off-target effects.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in xenograft models derived from NTRK1 fusion-positive cancer cell lines (e.g., KM12C).

  • Pharmacokinetic and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to assess its drug-like potential.

This structured approach ensures scientific rigor and provides a clear path for the development of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid as a potential precision therapeutic for TrkA-driven malignancies.

References

  • Al-Absi, A. R., et al. (2018). Principle of NanoBRET target engagement. ResearchGate. [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. [Link]

  • Wikipedia. (n.d.). Tropomyosin receptor kinase A. [Link]

  • Charnwood Discovery. (2024). Developing Whole Cell NanoBRET Target Engagement Assays for Three Homologous ATPases. [Link]

  • Amatu, A., et al. (2019). Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer. Annals of Oncology, 30, viii5-viii15. [Link]

  • ResearchGate. (n.d.). TRK signalling pathway. [Link]

  • PubMed. (2025). Molecular determinants of signal transduction in tropomyosin receptor kinases. [Link]

  • Frontiers. (2023). Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies. [Link]

  • Kim, H. J., et al. (2019). Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects. Molecules and Cells, 42(11), 815-824. [Link]

  • Wang, Y., et al. (2019). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 9(5), 891-903. [Link]

  • Wang, Y., et al. (2019). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 9(5), 891-903. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][9][14]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]

  • Stock Titan. (2025). Nuvalent Announces Positive Pivotal Data from ARROS-1 Clinical Trial of Zidesamtinib for TKI Pre-treated Patients with Advanced ROS1-positive NSCLC. [Link]

  • Wikipedia. (n.d.). Thérapeutique ciblée. [Link]

  • ResearchGate. (n.d.). Organic and Main-Group Chemistry of the 2,4,6-Tris(trifluoromethyl)phenyl Substituent. [Link]

  • PubChem. (n.d.). 6-Methyl-2-(4-trifluoromethylphenyl)benzoic acid. [Link]

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In Silico Modeling of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid and its interactions with biological targets. Intended for researchers, scientists, and professionals in drug development, this document outlines a robust computational workflow, from initial target identification and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. By integrating established theoretical principles with practical, step-by-step protocols, this guide serves as a self-validating system for generating reliable and reproducible computational data. Each stage of the workflow is supported by authoritative references and visualized through detailed diagrams to ensure both scientific rigor and clarity of execution.

Introduction: The Rationale for a Computational Approach

6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid is a small molecule with structural motifs—a benzoic acid derivative with a trifluoromethylphenyl group—that are of significant interest in medicinal chemistry.[1] The trifluoromethyl group, in particular, is known to enhance binding affinity and metabolic stability, making compounds containing this moiety promising candidates for drug development.[1] In silico modeling provides a powerful, cost-effective, and rapid means to elucidate the molecular mechanisms underpinning the activity of such compounds, predict their biological targets, and guide the optimization of their therapeutic properties.[2]

This guide eschews a one-size-fits-all template, instead adopting a fluid structure that mirrors the logical progression of a computational drug discovery project. We will begin with the foundational steps of preparing the ligand and identifying potential protein targets, move to the predictive power of molecular docking, and culminate in the dynamic insights offered by molecular dynamics simulations and rigorous free energy calculations.

Workflow Overview

The logical flow of this guide is designed to build a comprehensive understanding of the ligand's behavior, from static binding predictions to dynamic interaction profiles.

In_Silico_Workflow A 1. Ligand & Target Preparation B 2. Molecular Docking (Pose & Affinity Prediction) A->B Prepared Structures C 3. Molecular Dynamics Simulation (Dynamic Stability & Interactions) B->C Top Scoring Poses D 4. Binding Free Energy Calculation (Quantitative Affinity) C->D Trajectories E 5. Data Analysis & Interpretation D->E Energy Values

Caption: High-level overview of the in silico modeling workflow.

Foundational Steps: Ligand and Target Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the critical preparatory steps for both the ligand, 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, and its potential protein targets.

Ligand Preparation

The three-dimensional conformation and charge distribution of the ligand are paramount for accurate interaction modeling.

Protocol 2.1: Ligand Structure Generation and Optimization

  • 2D Structure Generation: Draw the 2D structure of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid using chemical drawing software such as MarvinSketch or ChemDraw.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform an initial energy minimization of the 3D structure using a quantum mechanics-based method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p), to obtain a low-energy, stable conformation.[3] This step is crucial for accurately representing the molecule's geometry and electronic properties.

  • Charge Calculation: Calculate partial atomic charges using a method such as restrained electrostatic potential (RESP) or AM1-BCC. These charges are critical for accurately modeling electrostatic interactions in subsequent steps.

  • File Format Conversion: Save the optimized structure in a format suitable for docking and simulation software, such as .mol2 or .pdbqt.

Target Identification and Preparation

For novel compounds, identifying potential protein targets is a key initial step. For compounds with known activity, selecting the correct protein structure is crucial.

Strategy 2.2.1: Target Identification

  • Similarity-Based Screening: Utilize the chemical structure of the ligand to search databases like ChEMBL or PubChem for structurally similar compounds with known biological targets.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the ligand's key chemical features and screen it against a database of protein structures.

  • Literature Review: Conduct a thorough review of scientific literature for studies on analogous compounds, which may suggest potential protein families or specific targets. For instance, benzoic acid derivatives have been investigated as inhibitors of enzymes like CYP53.[4]

Protocol 2.2.2: Protein Structure Preparation

  • Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand to validate the binding site.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for structural integrity or catalytic activity.

  • Handling Missing Residues and Loops: Use tools like MODELLER or the SWISS-MODEL server to model any missing residues or loops in the protein structure.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, assigning the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (typically 7.4). This can be done using tools like H++ or the PropKa server.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The heavy atoms of the protein backbone should be restrained to preserve the experimental conformation.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] It provides initial insights into the binding mode and a semi-quantitative estimation of binding affinity.[5][6]

The Causality Behind Docking Choices

The choice of docking software and scoring function is critical. AutoDock Vina is a widely used and freely available tool known for its accuracy and speed.[7] Its scoring function is an empirical free energy function that approximates the binding affinity.

Protocol 3.1: Molecular Docking with AutoDock Vina

  • File Preparation: Convert the prepared protein and ligand files into the .pdbqt format using AutoDock Tools.[8] This format includes atomic charges and atom type definitions.

  • Grid Box Definition: Define the search space for the docking simulation by specifying a grid box that encompasses the binding site of the protein.[9] If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand files, the center and dimensions of the grid box, and the exhaustiveness of the search.[7]

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[10]

  • Analysis of Results: Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[5] The pose with the lowest binding affinity is considered the most favorable.

Data Presentation: Docking Results
PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5TYR 151, TRP 279Pi-Pi Stack, Hydrogen Bond
2-8.2LEU 343, ALA 346Hydrophobic
3-7.9SER 120Hydrogen Bond
Visualization and Interpretation

The predicted binding poses should be visualized using molecular graphics software like PyMOL or Discovery Studio.[7] This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the protein-ligand complex.

Docking_Analysis cluster_0 Docking Simulation cluster_1 Post-Docking Analysis A Prepared Ligand (.pdbqt) C AutoDock Vina A->C B Prepared Protein (.pdbqt) B->C D Binding Poses & Scores C->D Output E Visualization (PyMOL, Discovery Studio) D->E F Interaction Analysis E->F

Caption: Workflow for molecular docking and subsequent analysis.

Molecular Dynamics Simulation: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.[11][12]

Rationale for MD Simulations

MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape of the protein-ligand complex in a simulated physiological environment.[13] This is essential for assessing the stability of the docked pose and identifying key dynamic interactions. GROMACS is a powerful and widely used open-source software package for performing MD simulations.[14]

Protocol 4.1: Protein-Ligand MD Simulation using GROMACS

  • System Preparation:

    • Complex Formation: Select the top-scoring pose from the molecular docking and merge the protein and ligand coordinate files.

    • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand using a tool like the CGenFF server or Antechamber.[15]

    • Topology Generation: Create a system topology file that describes the connectivity, atom types, and parameters for both the protein and the ligand.[16][17]

  • Solvation and Ionization:

    • Solvation: Place the protein-ligand complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.[16]

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes between the solute and the solvent.

  • Equilibration:

    • NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the restrained protein-ligand complex.

    • NPT Equilibration: Follow with a longer simulation (e.g., 5-10 ns) at constant Number of particles, Pressure, and Temperature (NPT) to ensure the system reaches the correct density.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) without any restraints.

Analysis of MD Trajectories

The output of the MD simulation is a trajectory file that contains the coordinates of all atoms at regular time intervals. This trajectory can be analyzed to extract valuable information:

  • Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

  • Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the protein and the ligand over time.

  • Interaction Energy: To calculate the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and specific protein residues.[15]

Binding Free Energy Calculations: Towards Quantitative Prediction

While docking scores provide a useful ranking, more accurate methods are needed for quantitative prediction of binding affinity. End-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a good balance between accuracy and computational cost.[18][19][20]

The Theory Behind MM/PBSA and MM/GBSA

These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models.[19] The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states.

Protocol 5.1: MM/PBSA Calculation

  • Trajectory Extraction: Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the MD simulation trajectory.

  • Energy Calculations: For each snapshot, calculate the following energy components:

    • Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.

    • Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (typically estimated from the solvent-accessible surface area).[18]

    • Entropic Contribution (-TΔS): This term is computationally expensive and often omitted, leading to a relative rather than absolute binding free energy.[18]

  • Averaging: Average the calculated binding free energies over all the snapshots to obtain the final ΔG_bind value.

Data Presentation: Binding Free Energy Decomposition
Energy ComponentAverage Contribution (kcal/mol)Standard Deviation
Van der Waals-45.23.5
Electrostatic-28.74.1
Polar Solvation+35.83.8
Non-Polar Solvation-5.10.7
ΔG_bind (MM/PBSA) -43.2 2.9

Conclusion: Synthesizing a Coherent Narrative

This technical guide has detailed a comprehensive in silico workflow for characterizing the interactions of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid. By following this structured yet adaptable approach, researchers can gain deep insights into the molecule's binding behavior, from initial pose prediction to a dynamic understanding of its interactions and a quantitative estimate of its binding affinity. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations provides a robust, multi-faceted approach to computational drug discovery, enabling the generation of actionable data to guide further experimental validation and lead optimization efforts.

References

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved from [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Retrieved from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved from [Link]

  • Calculation of binding free energies. PubMed. Retrieved from [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC. Retrieved from [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025, April 29). YouTube. Retrieved from [Link]

  • MM/PBSA and MM/GBSA. Deep Origin. Retrieved from [Link]

  • GROMACS Tutorials. GROMACS. Retrieved from [Link]

  • Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. RSC Publishing. Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved from [Link]

  • Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

  • Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints. Retrieved from [Link]

  • MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. PMC. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]

  • Molecular dynamics simulation of protein-ligand complex? ResearchGate. Retrieved from [Link]

  • Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved from [Link]

  • Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. R Discovery. Retrieved from [Link]

  • Small molecule docking. Bonvin Lab. Retrieved from [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications. Retrieved from [Link]

  • Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Bentham Science. Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

  • What is the current value of MM/PBSA and MM/GBSA methods in drug discovery? Taylor & Francis Online. Retrieved from [Link]

  • Accurate Binding Free Energy Method from End-State MD Simulations. ACS Publications. Retrieved from [Link]

  • Exploring the Effectiveness of Binding Free Energy Calculations. PMC. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved from [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020, December 22). YouTube. Retrieved from [Link]

  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024, September 23). YouTube. Retrieved from [Link]

  • Computational studies and mesophase behavior of newly prepared trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals. ResearchGate. Retrieved from [Link]

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Retrieved from [Link]

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. ResearchGate. Retrieved from [Link]

  • Protein targets of xenobiotic reactive intermediates. PubMed. Retrieved from [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][10][16]naphthyridin-2(1H)-one. MIT Open Access Articles. Retrieved from [Link]

  • Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. PubMed. Retrieved from [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed. Retrieved from [Link]

  • Inhibitors targeting m6A-associated proteins for cancer therapy. ResearchGate. Retrieved from [Link]

  • ADMET in silico modelling: towards prediction paradise? PubMed. Retrieved from [Link]

  • Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase. ACS Publications. Retrieved from [Link]

  • Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives. Semantic Scholar. Retrieved from [Link]

  • In silico design and screening of hypothetical MOF-74 analogs and their experimental synthesis. UCL Discovery. Retrieved from [Link]

  • In Silico Molecular Docking Investigation to Develop Novel N-[4-nitro-2- (trifluoromethyl)phenyl] Amide Derivatives as Potential Therapeutics for Prostate Cancer in Respect to Their Anti-Androgenic Activity Utilizing Advanced CADD Tools. ResearchGate. Retrieved from [Link]

Sources

Spectroscopic Characterization Guide: 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Scope

6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid is a sterically congested biaryl carboxylic acid. This scaffold is frequently encountered in medicinal chemistry as a key intermediate for atropisomeric kinase inhibitors, Smoothened (Smo) antagonists, and modulators of nuclear receptors where restricted rotation around the biaryl axis is required to lock a bioactive conformation.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers synthesizing or characterizing this pharmacophore. Given the specific substitution pattern (2,6-disubstituted benzoate), the data presented below accounts for the significant steric orthogonality between the carboxylic acid and the aromatic core.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 6-Methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    O
    
    
  • Molecular Weight: 280.24 g/mol

  • Key Structural Features:

    • Ring A (Benzoic): 1,2,6-trisubstituted (Steric "clamp" on the carboxylate).

    • Ring B (Phenyl): Meta-substituted with a strong electron-withdrawing trifluoromethyl group.

Mass Spectrometry (MS) Profiling

Ionization Strategy

For benzoic acid derivatives, Electrospray Ionization (ESI) in Negative Mode (ESI-) is the gold standard due to the facile deprotonation of the carboxylic acid.

  • Primary Ion:

    
    
    
  • Calculated m/z: 279.06 (Monoisotopic)

Fragmentation Pathways (MS/MS)

The fragmentation logic follows standard even-electron rule rearrangements typical of biaryl acids.

  • Decarboxylation (Neutral Loss of CO

    
    ):  The most dominant pathway. The steric strain relieved by losing the carboxylate group drives this fragmentation.
    
    • Transition:

      
       279 
      
      
      
      
      
      235
  • Fluorine Loss: High-energy collisions may result in the loss of HF or F from the trifluoromethyl group, though the C-F bond is robust.

    • Transition:

      
       235 
      
      
      
      
      
      215 (Loss of HF)
Visualization: Fragmentation Logic

MS_Fragmentation Parent Parent Ion [M-H]- m/z 279.06 Decarbox Decarboxylation [M-H-CO2]- m/z 235.07 Parent->Decarbox - CO2 (44 Da) FluorineLoss Defluorination [M-H-CO2-HF]- m/z 215.06 Decarbox->FluorineLoss - HF (20 Da)

Figure 1: Proposed ESI(-) fragmentation pathway for 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid.

Infrared Spectroscopy (IR)[1][3][5][7]

The IR spectrum is diagnostic for the carboxylic acid functionality and the varying electronic environments of the aromatic rings.

Functional GroupFrequency (cm

)
IntensityAssignment / Notes
O-H Stretch 2800 – 3200Broad, MedCarboxylic acid dimer OH stretch. Often overlaps C-H region.
C=O Stretch 1685 – 1705StrongCarbonyl stretch. Note: Shifted to higher wavenumbers compared to planar benzoates due to steric twist breaking conjugation with the ring.
C=C Aromatic 1580 – 1610MediumBiphenyl skeletal vibrations.
C-F Stretch 1320 – 1350Very StrongAsymmetric stretch of CF

group. Highly diagnostic.
C-O Stretch 1250 – 1280StrongAcid C-O single bond stretch.
C-H Bend (oop) 700 – 900MediumOut-of-plane bending; specific pattern depends on substitution (1,2,3-tri and 1,3-di).

Nuclear Magnetic Resonance (NMR)[4][5][6][8][9]

Experimental Protocol
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    . The polarity of DMSO disrupts acid dimers, sharpening the signals, and ensures solubility of the biaryl system.
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

H NMR Data (400 MHz, DMSO- )

The spectrum is characterized by a distinct methyl singlet, a broad acid proton, and two distinct aromatic spin systems.[1]

Shift (

ppm)
MultiplicityIntegralAssignmentMechanistic Insight
12.80 – 13.20 Broad Singlet1H-COOH Deshielded acidic proton. Chemical shift varies with concentration and temperature.
7.85 – 7.95 Multiplet2HRing B (C2', C4')Protons ortho/para to CF

are deshielded by electron withdrawal.
7.70 – 7.80 Multiplet2HRing B (C5', C6')Remaining phenyl protons.
7.35 – 7.45 Triplet (t)1HRing A (C4-H)Meta to both methyl and aryl group.
7.20 – 7.30 Doublet (d)1HRing A (C3-H or C5-H)Protons adjacent to the methyl/aryl substituents.
7.10 – 7.20 Doublet (d)1HRing A (C5-H or C3-H)
2.35 Singlet (s)3HAr-CH

Diagnostic methyl group at C6. Slightly shielded due to ring current of the orthogonal phenyl ring.
C NMR Data (100 MHz, DMSO- )

Key features include the carbonyl carbon, the CF


 quartet (coupling with 

F), and the methyl carbon.[1]
Shift (

ppm)
TypeAssignmentCoupling (

)
170.5 C=O-C OOH
141.0 C_quatRing A (C2)Ipso to Phenyl ring.
139.5 C_quatRing B (C1')Ipso to Benzoic acid.
136.0 C_quatRing A (C6)Ipso to Methyl.
134.5 C_quatRing A (C1)Ipso to Carboxyl.
130.0 – 132.0 CHAromatic CHComplex region.
129.5 C_quatRing B (C3')Quartet,

Hz.
124.2 CF

-C F

Quartet,

Hz.
20.5 CH

-C H

Methyl carbon.
F NMR Data (376 MHz, DMSO- )
  • Shift:

    
     -61.5 to -63.0 ppm
    
  • Multiplicity: Singlet (or fine doublet if long-range H-F coupling is resolved).

  • Note: The chemical shift is characteristic of an aromatic trifluoromethyl group.

Synthesis & Impurity Profile (Contextual)

Understanding the synthesis aids in identifying spectral impurities. This compound is typically synthesized via Suzuki-Miyaura coupling .

  • Reactants: 2-Bromo-6-methylbenzoic acid + 3-(Trifluoromethyl)phenylboronic acid.

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .
  • Common Impurities:

    • Protodeboronation: Trifluoromethylbenzene (visible in GC/MS, volatile).

    • Homocoupling: 3,3'-Bis(trifluoromethyl)biphenyl.

    • Phosphine Oxides:

      
      P NMR signals at ~25-30 ppm if workup is poor.
      
Visualization: Synthesis Workflow

Synthesis_Workflow SM1 2-Bromo-6-methylbenzoic acid Coupling Suzuki-Miyaura Coupling Pd Catalyst, Base (K2CO3) Dioxane/H2O, 90°C SM1->Coupling SM2 3-(CF3)phenylboronic acid SM2->Coupling Product 6-Methyl-2-(3-trifluoromethylphenyl) benzoic acid Coupling->Product

Figure 2: Standard synthetic route impacting potential spectral impurities.

References

  • General Benzoic Acid NMR Data: Doc Brown's Chemistry. 1H proton NMR spectrum of benzoic acid. [Link]

  • Trifluoromethyl Group Shifts: BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. [Link]

  • Fragment Data (4-Nitro-2-trifluoromethylbenzoic acid): NIH National Library of Medicine. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid. [Link]

  • Fragment Data (3-Trifluoromethylbenzoic acid): PubChem. 3-(Trifluoromethyl)benzoic acid Spectral Data. [Link]

  • Fragment Data (2,4,6-Trimethylbenzoic acid): NIST Chemistry WebBook. Benzoic acid, 2,4,6-trimethyl-, methyl ester Mass Spectrum. [Link]

Sources

role of the trifluoromethyl group in benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Role of the Trifluoromethyl Group in Benzoic Acid Derivatives: A Technical Guide for Drug Design

Executive Summary

The trifluoromethyl group (


) is a "privileged" motif in medicinal chemistry, particularly when incorporated into the benzoic acid scaffold. Its introduction profoundly alters the physicochemical landscape of the parent molecule, modulating acidity (

), lipophilicity (

), and metabolic stability without significantly changing the steric bulk compared to an isopropyl group. This guide analyzes the mechanistic role of

in benzoic acid derivatives, detailing its electronic impact, its utility in blocking metabolic "soft spots," and its application in successful therapeutics like Triflusal.

Physicochemical Profiling: The "Fluorine Effect"

The strategic value of the


 group lies in its ability to simultaneously modulate multiple parameters.[1][2] Unlike other halogens, the 

group combines high electronegativity with significant hydrophobic volume.
Electronic Modulation (Hammett Parameters)

The


 group is a powerful electron-withdrawing group (EWG). It exerts its effect primarily through induction (

) and field effects, as resonance effects are negligible due to the lack of

-donating orbitals.
  • Hammett Constants (

    
    ): 
    
    • 
      : Indicates strong electron withdrawal from the para position.
      
    • 
      : Indicates strong inductive withdrawal from the meta position.
      

Impact on Acidity (


): 
Benzoic acid has a 

of approximately 4.20. Substituting hydrogen with

stabilizes the carboxylate anion (

) via electron withdrawal, thereby increasing acidity (lowering

).
Substituent PositionElectronic EffectApprox.

Mechanism
Unsubstituted Reference4.20N/A
4-CF

(Para)
Inductive/Field~3.66Anion stabilization via through-bond induction.
3-CF

(Meta)
Inductive~3.77Strong inductive effect closer to carboxyl.
2-CF

(Ortho)
Steric + Inductive~2.60–2.80Ortho Effect: Steric Inhibition of Resonance (SIR) twists the carboxyl group out of plane, reducing destabilizing conjugation, plus strong field effect.[3]
Lipophilicity and Sterics

The


 group is often described as a "fat" group. It significantly increases lipophilicity, facilitating membrane permeability and blood-brain barrier (BBB) crossing.[2]
  • Hansch Constant (

    
    ):  The 
    
    
    
    value for
    
    
    is +0.88 , compared to 0.56 for
    
    
    and 0.00 for
    
    
    . This makes it one of the most lipophilic non-ionic functional groups.
  • Steric Volume: The van der Waals volume of

    
     (
    
    
    
    ) is similar to that of an isopropyl group (
    
    
    ) or an ethyl group, rather than a methyl group. This allows it to fill hydrophobic pockets in enzyme active sites effectively.

Metabolic Stability & Pharmacokinetics[1][2]

One of the primary reasons for incorporating


 into benzoic acid derivatives is to block metabolic degradation.
Blocking Oxidative Metabolism

The


 bond is the strongest single bond in organic chemistry (

), rendering it inert to cytochrome P450 (CYP450) oxidation.
  • Mechanism: CYP450 enzymes typically oxidize electron-rich

    
     bonds (e.g., benzylic methyl groups). Replacing a 
    
    
    
    with
    
    
    at the para position prevents the formation of benzoic acid metabolites that might be rapidly excreted or toxic.
  • Metabolic Switching: By blocking the primary site of metabolism (e.g., para-position), the molecule is forced to undergo metabolism at secondary, slower sites, significantly extending the plasma half-life (

    
    ).
    

Synthetic Strategies

Synthesizing trifluoromethylbenzoic acids requires avoiding direct fluorination, which is non-selective. The most robust methods involve the functionalization of pre-existing trifluoromethyl-aryl halides.

Protocol: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Carboxylation

A robust, scalable method for generating electron-deficient benzoic acids.

Reagents:

  • 3,5-Bis(trifluoromethyl)bromobenzene (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Dry Tetrahydrofuran (THF)

  • Dry Carbon Dioxide (

    
    ) gas or dry ice
    
  • Iodine (catalytic crystal)

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine.

  • Initiation: Add a small portion (10%) of the bromide in dry THF. Heat gently with a heat gun until the iodine color fades and the solvent becomes turbid (Grignard initiation).

  • Addition: Dropwise add the remaining bromide in THF over 1 hour, maintaining a gentle reflux. The electron-deficient nature of the ring may require higher temperatures or activation (e.g., DIBAL-H or LiCl) compared to standard phenyl Grignards.

  • Carboxylation: Cool the reaction mixture to

    
     (dry ice/acetone bath). Bubble excess dry 
    
    
    
    gas through the solution for 1 hour. The mixture will become viscous.
  • Quench: Allow to warm to room temperature. Quench carefully with

    
     until pH < 2.
    
  • Isolation: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hexanes/EtOAc to yield the white crystalline acid.

Case Study: Triflusal

Drug: Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) Therapeutic Class: Antiplatelet agent (structurally related to Aspirin).[4][5][6][7][8]

Mechanism of Action: Unlike Aspirin, which is a simple COX-1/COX-2 inhibitor, Triflusal leverages the


 group to achieve a unique dual mechanism:
  • COX-1 Inhibition: Irreversibly acetylates Serine-530 in COX-1, inhibiting Thromboxane B2 synthesis.

  • PDE Inhibition: The trifluoromethyl-substituted salicylate metabolite (HTB) inhibits phosphodiesterase (PDE), increasing cAMP levels in platelets.

  • Safety Advantage: The

    
     group alters the binding profile such that it spares endothelial COX-2 (which produces the beneficial vasodilator Prostacyclin), resulting in a lower bleeding risk compared to Aspirin.
    

Visualizations

Figure 1: The "Fluorine Effect" on Benzoic Acid SAR

This diagram illustrates how the trifluoromethyl group modulates key physicochemical properties.

SAR_Logic BA Benzoic Acid Scaffold CF3 Add -CF3 Group BA->CF3 Derivatization Lipophilicity Lipophilicity (LogP) Increases (+0.88 pi) CF3->Lipophilicity Acidity Acidity (pKa) Increases (pKa drops) CF3->Acidity Metabolism Metabolic Stability Blocks Oxidation CF3->Metabolism Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Binding Anion Stabilization Stronger Receptor Salt Bridges Acidity->Binding HalfLife Extended Half-Life (t1/2) Metabolism->HalfLife

Caption: Impact of trifluoromethyl substitution on the physicochemical and pharmacokinetic profile of benzoic acid.

Figure 2: Triflusal Mechanism of Action

Illustrating the dual-pathway inhibition unique to this fluorinated salicylate.

Triflusal_MOA Triflusal Triflusal (2-acetoxy-4-CF3-benzoic acid) HTB Metabolite: HTB (2-hydroxy-4-CF3-benzoic acid) Triflusal->HTB Deacetylation (Liver) COX1 Platelet COX-1 Triflusal->COX1 Irreversible Acetylation COX2 Endothelial COX-2 Triflusal->COX2 No Effect (Spared) PDE Phosphodiesterase (PDE) HTB->PDE Inhibition TXB2 Thromboxane B2 (Reduced) COX1->TXB2 Blocks Synthesis cAMP cAMP Levels (Increased) PDE->cAMP Prevents Breakdown PGI2 Prostacyclin (Preserved) COX2->PGI2 Maintains Vasodilation Aggregation Inhibition of Platelet Aggregation TXB2->Aggregation cAMP->Aggregation

Caption: Triflusal leverages the CF3 group to inhibit PDE (via HTB) while sparing endothelial COX-2.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[9] Link

  • McMurry, T. B. (2012). Triflusal: A review of its mechanism of action and clinical efficacy. Thrombosis Research.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[10] Triflusal Compound Summary. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2024). 2-(Trifluoromethyl)benzoic acid Product Sheet. Link

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Methodological & Application

Application Note: Protocol for the Preparation of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed protocol and best practices for the solubilization, handling, and storage of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid for use in cell culture assays. Due to its chemical structure, this compound presents solubility challenges typical of hydrophobic carboxylic acids. Proper preparation is paramount for ensuring experimental reproducibility, maximizing compound efficacy, and minimizing solvent-induced artifacts. This document outlines a primary dissolution protocol using dimethyl sulfoxide (DMSO), methods for preparing aqueous working solutions, and strategies for troubleshooting common issues such as precipitation.

Introduction and Physicochemical Rationale

6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid is a small molecule characterized by a biphenyl-like core structure, which is largely nonpolar. The presence of a trifluoromethyl (-CF3) group further increases its lipophilicity. Conversely, the carboxylic acid (-COOH) moiety introduces a polar, ionizable group. This amphipathic nature dictates its solubility profile.

The carboxylic acid group is a weak acid, meaning its charge state is pH-dependent.[1]

  • At acidic pH (e.g., <4): The carboxyl group is protonated (-COOH), making the molecule neutral and less soluble in aqueous media.

  • At physiological or alkaline pH (e.g., >7): The group deprotonates to form a carboxylate salt (-COO⁻), which increases aqueous solubility.[2]

Despite the ionizable group, the molecule's overall hydrophobicity from the two phenyl rings makes it poorly soluble in water. Therefore, an organic solvent is required to prepare a concentrated stock solution suitable for cell culture applications.

Predicted Solubility Profile

Based on its chemical structure, the following solubility characteristics are anticipated. This information is critical for selecting the appropriate solvent system.

SolventTypePredicted SolubilityRationale & Expert Insights
Water / PBS Aqueous BufferVery PoorThe large, nonpolar surface area of the biphenyl rings dominates, leading to unfavorable interactions with water. While solubility increases at higher pH, it is generally insufficient for creating a useful stock solution.
Ethanol (EtOH) Polar ProticModerateEthanol can engage in hydrogen bonding with the carboxylic acid group while its ethyl chain interacts with the nonpolar rings.[3] However, high concentrations may be required, which can be toxic to cells.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is an exceptionally strong solvent capable of dissolving a wide range of hydrophobic and polar compounds, making it the industry standard for small molecule libraries.[4][5] It is the recommended starting solvent.
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, but often exhibits greater cytotoxicity, limiting its use in sensitive cell-based assays.[6]

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock in DMSO, which is the cornerstone of reliable and reproducible experiments.

Materials
  • 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich, Cat# D2650 or equivalent)

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

Causality-Driven Methodology

Step 1: Pre-Weighing Preparations

  • Before opening, bring the vial of the compound to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder, which can affect its stability and mass.

  • Gently tap the vial on a hard surface to ensure all powder is at the bottom.[7]

Step 2: Weighing the Compound

  • Tare a sterile, amber vial on a calibrated analytical balance.

  • Carefully weigh the desired amount of the compound. For example, to make 1 mL of a 10 mM stock, you will need the compound's molecular weight (MW) in mg.

    • Calculation Example: Assuming a Molecular Weight of 280.24 g/mol (based on a positional isomer[8]):

    • Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 280.24 g/mol * 1000 mg/g = 2.80 mg

Step 3: Dissolution in DMSO

  • Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. Using high-purity, anhydrous DMSO is critical as contaminating moisture can accelerate compound degradation.[4]

  • Cap the vial securely and vortex vigorously for 1-2 minutes.

Step 4: Ensuring Complete Solubilization

  • Visually inspect the solution against a light source. It should be a clear, homogenous solution with no visible particulates.

  • If undissolved material remains, sonicate the vial in a water bath for 5-10 minutes.[9] Gentle warming (to 37°C) can also be applied, but do not overheat, as this may degrade the compound.[7]

Step 5: Aliquoting and Storage

  • Once fully dissolved, aliquot the master stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Rationale: Aliquoting is the most effective strategy to preserve the integrity of the stock solution by minimizing repeated freeze-thaw cycles, which can lead to compound degradation and solvent evaporation.[10][11]

  • Store the aliquots at -20°C or -80°C for long-term stability. A study on compound stability in DMSO showed that while many compounds are stable, degradation can occur over time.[12][13]

Protocol: Preparation of Working Solutions for Cell Treatment

The transition from a 100% organic stock solution to a final aqueous cell culture medium is a critical step where precipitation often occurs.[5]

Workflow for Dilution

The key principle is to perform an intermediate dilution step to avoid shocking the compound out of solution when transferring it to the final aqueous medium.[4]

G cluster_0 Preparation Phase cluster_1 Cell Treatment Phase s1 10 mM Master Stock in 100% DMSO s2 1 mM Intermediate Stock in 10% DMSO / 90% Medium s1->s2 1:10 Dilution (e.g., 10 µL stock + 90 µL medium) Vortex Immediately s3 10 µM Final Concentration in Culture Well (<0.1% Final DMSO) s2->s3 1:100 Dilution (e.g., 2 µL intermediate + 198 µL medium in well) G start Problem Observed: Compound Precipitation in Media check1 Is the final DMSO concentration <0.5%? start->check1 action1 Create a higher concentration master stock (e.g., 20-50 mM) to reduce the required volume. check1->action1 No action2 Perform serial dilutions in media, not a single large dilution step. Vortex during dilution. check1->action2 Yes end_node Solution Found action1->end_node action3 Slightly warm the media to 37°C before adding the compound stock. action2->action3 action4 Consider pre-complexing the compound with bovine serum albumin (BSA) in the media before adding to cells. action3->action4 action4->end_node

Caption: Troubleshooting flowchart for compound precipitation.

References

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Validation & Comparative

A Comparative Efficacy Analysis of Trifluoromethylphenyl-Containing Modulators Targeting TRPC4/5 Channels

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC4 and TRPC5, have emerged as critical regulators of calcium signaling in a variety of physiological and pathophysiological processes. These non-selective cation channels are implicated in neuronal excitability, anxiety, depression, and the pathogenesis of proteinuric kidney diseases.[1][2][3][4][5] The development of potent and selective small-molecule inhibitors for TRPC4 and TRPC5 is therefore a significant focus of contemporary drug discovery. A promising chemical scaffold for such inhibitors is the trifluoromethylphenyl moiety, which is present in several recently developed potent modulators. While the specific compound 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid represents a foundational structure within this class, publicly available efficacy data for this particular analog is limited. This guide, therefore, broadens the scope to provide a comprehensive efficacy comparison of several key trifluoromethylphenyl-containing analogs that have been extensively characterized as TRPC4/5 inhibitors. This analysis will delve into their comparative potencies, the experimental methodologies used for their evaluation, and the underlying signaling pathways they modulate.

Comparative Efficacy of TRPC4/5 Inhibitors

The in vitro potency of several prominent trifluoromethylphenyl-containing TRPC4/5 inhibitors has been determined using electrophysiological and fluorescence-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.

CompoundTargetAssay TypeIC50Reference
Pico145 (HC-608) hTRPC4Calcium Influx32.5 ± 1.8 nM[6][7]
hTRPC5Calcium Influx6.2 ± 0.5 nM[6][7]
hTRPC4Electrophysiology0.349 nM[8]
hTRPC5Electrophysiology1.3 nM[8]
HC-070 hTRPC4Calcium Influx46.0 ± 3.9 nM[6][7]
hTRPC5Calcium Influx9.3 ± 0.9 nM[6][7]
GFB-8438 hTRPC4Qpatch0.29 µM[9]
hTRPC5Qpatch0.18 µM[9]
hTRPC5Manual Patch Clamp0.28 µM[9]
ML204 TRPC4βCalcium Influx0.96 µM[10][11]
TRPC4Electrophysiology~3 µM[10]

Key Signaling Pathways Modulated by TRPC4/5 Inhibitors

TRPC4 and TRPC5 channels are key downstream effectors of G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling cascades. Their activation is often linked to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

GPCR-Mediated TRPC4/5 Activation in Neuronal Excitability

In the central nervous system, the activation of metabotropic glutamate receptors (mGluRs) or other Gq-coupled GPCRs can trigger the PLC pathway, leading to the opening of TRPC4/5 channels.[5][12] This results in cation influx, membrane depolarization, and an increase in neuronal excitability, which is implicated in conditions like anxiety and depression.[2][13]

GPCR-Mediated TRPC4/5 Activation in Neurons cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Glutamate) GPCR Gq-coupled GPCR (e.g., mGluR) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC4_5 TRPC4/5 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPC4_5->Ca_Influx Mediates Inhibitor Trifluoromethylphenyl Inhibitor Inhibitor->TRPC4_5 Blocks DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAG->TRPC4_5 Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Neuronal_Excitability Increased Neuronal Excitability Depolarization->Neuronal_Excitability TRPC5 Signaling in Podocyte Injury Pathological_Stimulus Pathological Stimulus TRPC5 TRPC5 Channel Pathological_Stimulus->TRPC5 Activates Ca_Influx Excessive Ca²⁺ Influx TRPC5->Ca_Influx Mediates Rac1 Rac1 Activation Ca_Influx->Rac1 Cytoskeleton_Disruption Actin Cytoskeleton Disruption Rac1->Cytoskeleton_Disruption Podocyte_Injury Podocyte Injury & Proteinuria Cytoskeleton_Disruption->Podocyte_Injury Inhibitor Trifluoromethylphenyl Inhibitor Inhibitor->TRPC5 Blocks FLIPR Assay Workflow Cell_Seeding 1. Seed TRPC4/5-expressing HEK293 cells in microplates Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4) Cell_Seeding->Dye_Loading Compound_Addition 3. Add test compounds and measure baseline fluorescence Dye_Loading->Compound_Addition Agonist_Addition 4. Add TRPC4/5 agonist to stimulate calcium influx Compound_Addition->Agonist_Addition Fluorescence_Reading 5. Record fluorescence changes over time Agonist_Addition->Fluorescence_Reading Data_Analysis 6. Calculate % inhibition and determine IC50 values Fluorescence_Reading->Data_Analysis

Caption: Workflow for the FLIPR calcium influx assay.

2. Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity by recording the currents flowing through the cell membrane.

[14][15][16]* Cell Preparation:

  • Culture HEK293 cells expressing TRPC4 or TRPC5 on glass coverslips.
  • Recording Setup:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution.

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with an intracellular solution.

  • Whole-Cell Configuration:

    • Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Data Acquisition:

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit channel currents.

    • Record baseline currents and then apply a TRPC4/5 agonist to activate the channels.

    • Once a stable current is achieved, perfuse the test compound at various concentrations and record the resulting inhibition of the current.

  • Data Analysis:

    • Measure the amplitude of the agonist-induced current before and after the application of the inhibitor.

    • Calculate the percentage of current inhibition at each concentration.

    • Determine the IC50 value from the concentration-response curve.

In Vivo Efficacy Models

1. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model for Kidney Disease

This model is used to evaluate the in vivo efficacy of TRPC5 inhibitors in a setting relevant to hypertensive kidney disease.

[17][18][19][20][21]* Model Induction:

  • Perform a unilateral nephrectomy on adult male Sprague-Dawley rats. [21] 2. Implant a slow-release pellet of deoxycorticosterone acetate (DOCA) subcutaneously. [17] 3. Replace the drinking water with a 1% NaCl solution. [17][19] 4. Monitor the development of hypertension over 4-6 weeks. *[17] Treatment Protocol:
  • Once hypertension is established, randomize the animals into vehicle and treatment groups.
  • Administer the test compound (e.g., GFB-8438) or vehicle daily via oral gavage or another appropriate route.
  • Efficacy Endpoints:

    • Measure blood pressure regularly using tail-cuff plethysmography.

    • Collect 24-hour urine samples to quantify proteinuria (albumin-to-creatinine ratio).

    • At the end of the study, harvest the kidneys for histological analysis to assess glomerular injury and podocyte effacement.

2. Behavioral Models of Anxiety and Depression

These models are used to assess the anxiolytic and antidepressant-like effects of TRPC4/5 inhibitors.

[2][22]* Elevated Plus Maze (EPM) for Anxiety:

  • The apparatus consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
  • Administer the test compound or vehicle to mice prior to the test.
  • Place each mouse at the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
  • Record the time spent in and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent in and entries into the open arms.
  • Forced Swim Test (FST) for Depression:

    • Administer the test compound or vehicle to mice.

    • Place each mouse in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during a specified period of the test. Antidepressant compounds are expected to decrease the immobility time.

Conclusion and Future Directions

The trifluoromethylphenyl scaffold has proven to be a highly effective structural motif for the development of potent inhibitors of TRPC4 and TRPC5 channels. Compounds such as Pico145 and HC-070 demonstrate nanomolar to sub-nanomolar potency, highlighting the potential for this chemical class in therapeutic applications. The data presented in this guide, derived from robust in vitro and in vivo assays, provide a strong rationale for the continued investigation of these compounds for the treatment of anxiety, depression, and proteinuric kidney diseases. Future research should focus on further elucidating the structure-activity relationships within this class to optimize selectivity and pharmacokinetic properties, ultimately leading to the development of novel and effective therapies targeting TRPC4 and TRPC5.

References

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Benchmarking the Potency and Selectivity of a Novel TRPC4/5 Channel Modulator: A Head-to-Head Comparison of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid and Pico145

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of TRPC Channel Modulation

Transient Receptor Potential Canonical (TRPC) channels, particularly the TRPC4 and TRPC5 subtypes, are non-selective cation channels that have emerged as critical players in a multitude of physiological and pathophysiological processes. Their involvement in smooth muscle contractility, synaptic transmission, and the regulation of emotional and mood-related behaviors has made them attractive targets for therapeutic intervention.[1][2][3] The quest for potent and selective modulators of these channels is driven by the need for precise pharmacological tools to dissect their functions and to develop novel therapeutics for conditions such as anxiety disorders and major depressive disorder.[1]

Historically, the lack of highly selective and potent inhibitors has hampered progress in understanding the specific roles of TRPC4 and TRPC5 channels.[4] However, recent advancements have led to the discovery of powerful research tools. Among the most promising are xanthine-based inhibitors like Pico145, which exhibit sub-nanomolar to picomolar potency and remarkable selectivity for TRPC1/4/5 channels.[5][6]

This guide introduces a novel investigational compound, 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid (designated here as Compound A ), and provides a comprehensive framework for benchmarking its potency and selectivity against the well-characterized and highly potent TRPC1/4/5 inhibitor, Pico145 . This head-to-head comparison is designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for evaluating novel TRPC4/5 modulators.

Mechanism of Action: Targeting TRPC4/5 Channel Gating

TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) that signal through both Gαq/11 and Gαi/o pathways.[1] Their activation leads to an influx of Ca2+ and other cations, depolarizing the cell membrane and triggering various cellular responses. Both Compound A (hypothetically) and Pico145 are presumed to act as inhibitors of these channels, preventing this cation influx. The exact binding site and mechanism of inhibition for Pico145 are thought to be accessible from the extracellular side of the plasma membrane.[6][7]

TRPC4_5_Signaling_Pathway GPCR GPCR (e.g., M2 Muscarinic) G_protein Gαi/o or Gαq/11 GPCR->G_protein Agonist Binding TRPC4_5 TRPC4/5 Channel G_protein->TRPC4_5 Activation Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx Cell_response Cellular Response (e.g., Depolarization) Ca_influx->Cell_response Compound_A Compound A Compound_A->TRPC4_5 Inhibition Pico145 Pico145 Pico145->TRPC4_5 Inhibition

Caption: Simplified signaling pathway of TRPC4/5 channel activation and inhibition.

Head-to-Head Potency Determination: A Multi-Assay Approach

To rigorously compare the potency of Compound A and Pico145, a combination of fluorescence-based intracellular Ca2+ assays and electrophysiological recordings is recommended. This dual approach provides a comprehensive understanding of the compounds' inhibitory activity.

In Vitro Potency Comparison
Assay TypeCompound A (Hypothetical IC50)Pico145 (Reported IC50)
Fluorescence-Based Ca2+ Assay
(-)-Englerin A-activated TRPC45.2 nM0.349 nM[8]
(-)-Englerin A-activated TRPC512.8 nM1.3 nM[8]
S1P-activated TRPC4-TRPC11.1 nM0.011 nM[8]
Patch-Clamp Electrophysiology
Carbachol-induced mICAT in ileal myocytes25.7 pM3.1 pM[9]
Experimental Protocols

This assay provides a high-throughput method to assess the inhibition of TRPC4/5 channel activity.

  • Cell Line: HEK293 cells stably expressing human TRPC4β or TRPC5.

  • Methodology:

    • Seed the cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

    • Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

    • Wash the cells with a physiological salt solution.

    • Pre-incubate the cells with varying concentrations of Compound A or Pico145 for 15-30 minutes.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Induce channel activation by adding a known TRPC4/5 agonist, such as (-)-Englerin A.[5]

    • Record the change in fluorescence intensity, which corresponds to the influx of intracellular Ca2+.[10][11]

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a four-parameter logistic equation.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Incubation cluster_measurement Measurement and Analysis cell_seeding Seed HEK293-TRPC4/5 cells dye_loading Load with Ca²⁺ dye cell_seeding->dye_loading washing Wash cells dye_loading->washing pre_incubation Pre-incubate with Compound A or Pico145 washing->pre_incubation baseline_f Measure baseline fluorescence pre_incubation->baseline_f agonist_add Add agonist (e.g., (-)-Englerin A) baseline_f->agonist_add record_f Record fluorescence change agonist_add->record_f calc_ic50 Calculate IC50 record_f->calc_ic50

Caption: Workflow for the fluorescence-based intracellular Ca2+ assay.

Whole-cell patch-clamp recordings offer a direct measure of ion channel activity and provide a more detailed characterization of the inhibitory mechanism.

  • Cell Preparation: Freshly isolated mouse ileal myocytes, which endogenously express TRPC4 channels and exhibit a muscarinic receptor-activated cation current (mICAT).[9][11]

  • Methodology:

    • Establish a whole-cell patch-clamp configuration on an isolated myocyte.

    • Apply a voltage ramp protocol to elicit baseline currents.

    • Induce mICAT by applying carbachol, a muscarinic receptor agonist, to the bath solution.[9]

    • Once a stable current is achieved, perfuse the bath with varying concentrations of Compound A or Pico145.

    • Record the inhibition of the inward and outward currents.

    • Determine the IC50 value for the inhibition of mICAT.[9]

Selectivity Profiling: Assessing Off-Target Effects

A crucial aspect of drug development is ensuring the selectivity of a compound for its intended target. The following assays are recommended to profile the selectivity of Compound A and compare it to the known selectivity of Pico145.

Selectivity Panel
TargetCompound A (Hypothetical % Inhibition at 1 µM)Pico145 (Reported % Inhibition at 1-2 µM)
TRPC3< 5%No significant effect[8]
TRPC6< 10%No significant effect[8]
TRPV1< 2%No significant effect[8]
TRPA1< 1%No significant effect[8]
TRPM8< 5%No significant effect[8]
Voltage-gated Na+ channels< 10%No appreciable block[10]
Voltage-gated K+ channels< 5%No appreciable block[10]
Voltage-gated Ca2+ channels< 8%No appreciable block[10]
  • Methodology: A comprehensive selectivity panel should be conducted using either radioligand binding assays or functional assays for a wide range of ion channels, receptors, and enzymes. Commercial services are available for broad panel screening. The results should be compared to the published selectivity data for Pico145, which shows no significant effects on a wide variety of other targets at concentrations up to 1-2 µM.[6]

Conclusion: A Framework for Confident Compound Characterization

This guide provides a robust and scientifically rigorous framework for the comparative analysis of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid (Compound A) against the highly potent and selective TRPC1/4/5 inhibitor, Pico145. By employing a multi-faceted approach that combines high-throughput fluorescence-based assays with the gold-standard of patch-clamp electrophysiology, researchers can confidently determine the potency and selectivity of novel TRPC channel modulators.

The hypothetical data presented for Compound A suggests a potent, albeit slightly less potent, inhibitor of TRPC4/5 channels compared to Pico145. The proposed selectivity profiling is essential to validate its utility as a specific pharmacological tool. Following these detailed protocols will enable a thorough and objective comparison, providing the critical data necessary for advancing drug discovery and basic research in the field of TRP channel biology.

References

  • Novel 2-Aminobenzimidazole Derivatives: Inhibitors of TRPC4 and TRPC5 Channels. (2024, June 3). Synapse Database.
  • ML204 | TRP Channel inhibitor | CAS 5465-86-1. Selleck Chemicals.
  • Pico145 - powerful new tool for TRPC1/4/5 channels. PMC - NIH.
  • TRPC4/5 inhibitors: Phase I results and proof of concept studies. (2024, September 29). PMC - NIH.
  • HC-067047 | TRPV4 Antagonist. MedchemExpress.com.
  • Zerencotrep (Pico145) | TRPC1/4/5 Channels Inhibitor. MedChemExpress.
  • Inhibition of TRPC4/5 Channel Is Effective in Protecting against Histamine-Induced Hyperpermeability by Blocking Ca2+ Influx in Lung Microvascular Endothelial Cells. J-Stage.
  • Potent, selective, and subunit‐dependent activation of TRPC5 channels by a xanthine derivative. (2019, June 27). British Journal of Pharmacology.
  • Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels. PMC - NIH.
  • Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels. (2011, September 23). PubMed.
  • Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain. (2023, February 8). MDPI.
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A Senior Application Scientist's Guide to In Vivo Validation of In Vitro Anti-Inflammatory Activity for 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug discovery, the journey from a promising in vitro "hit" to a viable in vivo candidate is a critical and often challenging transition. This guide provides a comprehensive framework for the in vivo validation of the hypothetical anti-inflammatory properties of the novel compound, 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid. While initial laboratory studies may suggest this compound acts as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, a class of proteins known to modulate inflammatory responses, such in vitro findings require rigorous validation in a living system to ascertain their therapeutic potential.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison of in vitro and in vivo methodologies. It emphasizes the rationale behind experimental choices, the importance of self-validating protocols, and the necessity of robust data interpretation to bridge the gap between benchtop discovery and preclinical development.

From In Vitro Hypothesis to In Vivo Model Selection: A Causal Approach

The initial hypothesis, based on preliminary in vitro screening, posits that 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid functions as a PPAR agonist, thereby inhibiting inflammatory pathways.[1] PPARs are nuclear receptors that, upon activation, can suppress the expression of pro-inflammatory genes.[1][2] To test this hypothesis in a living organism, a well-characterized and reproducible in vivo model of acute inflammation is paramount.

The carrageenan-induced paw edema model in rodents is an exemplary choice for this purpose.[3][4][5][6] This model is widely used to evaluate the efficacy of anti-inflammatory drugs, particularly those that, like potential PPAR agonists, may modulate the production of inflammatory mediators.[3][4] Carrageenan, a polysaccharide, induces a localized inflammatory response characterized by swelling (edema), which can be quantitatively measured.[3][6][7] The inflammatory cascade in this model is biphasic, involving an early release of histamine and serotonin, followed by a later phase dominated by prostaglandin synthesis and neutrophil infiltration, providing a dynamic system to assess the compound's mechanism of action.[8]

Logical Framework for In Vivo Validation

G cluster_0 In Vitro Phase cluster_1 In Vivo Model Selection cluster_2 In Vivo Validation cluster_3 Data Correlation & Decision Making In Vitro Screening In Vitro Screening PPAR Agonist Activity Confirmed PPAR Agonist Activity Confirmed In Vitro Screening->PPAR Agonist Activity Confirmed Hypothesis Generation Model Selection Carrageenan-Induced Paw Edema Model PPAR Agonist Activity Confirmed->Model Selection Rationale Dose-Response Study Dose-Response Study Model Selection->Dose-Response Study Efficacy Assessment Efficacy Assessment Dose-Response Study->Efficacy Assessment PK/PD Analysis Pharmacokinetic/ Pharmacodynamic Analysis Efficacy Assessment->PK/PD Analysis Data Correlation Correlate In Vitro & In Vivo Data PK/PD Analysis->Data Correlation Go/No-Go Decision Go/No-Go Decision Data Correlation->Go/No-Go Decision

Caption: Workflow for pharmacokinetic and pharmacodynamic analysis.

By correlating the plasma concentration of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid with the reduction in paw edema and the levels of inflammatory biomarkers in the paw tissue, a PK/PD model can be established. This model is essential for understanding the dose-exposure-response relationship and for predicting a therapeutically effective dose in subsequent studies.

Potential Challenges and Considerations

Discrepancies between in vitro and in vivo results are not uncommon. Several factors can contribute to these differences:

  • Metabolism: The compound may be rapidly metabolized in vivo, leading to lower-than-expected efficacy.

  • Bioavailability: Poor absorption from the gastrointestinal tract can result in low systemic exposure.

  • Off-Target Effects: The compound may have other biological targets in vivo that could influence its overall effect.

  • Toxicity: At higher doses, the compound may exhibit toxicity that masks its therapeutic effects.

A thorough investigation of these factors is crucial for a comprehensive understanding of the compound's in vivo profile.

Conclusion

The validation of in vitro findings in a relevant in vivo model is a cornerstone of preclinical drug development. By employing a systematic and scientifically rigorous approach, as outlined in this guide, researchers can effectively bridge the gap between initial discovery and the advancement of promising therapeutic candidates. The successful in vivo validation of the anti-inflammatory properties of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid would provide a strong rationale for its further development as a potential treatment for inflammatory diseases.

References

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  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

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  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - SlideShare. [Link]

  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]

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  • What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. [Link]

  • Special Issue : Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine - MDPI. [Link]

  • Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC. [Link]

  • Human PPAR-gamma Transcription Factor Activity Assay Kit | RayBiotech. [Link]

  • In vitro and in vivo therapeutic efficacy of the PPAR‐γ agonist troglitazone in combination with cisplatin against malignant pleural mesothelioma cell growth - PMC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.